N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
N~1~-[4-(Aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic small molecule featuring a benzotriazinone core fused to a sulfonamide-substituted benzyl group via an acetamide linker. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H15N5O4S/c17-26(24,25)12-7-5-11(6-8-12)9-18-15(22)10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-8H,9-10H2,(H,18,22)(H2,17,24,25) |
InChI Key |
RATHKTRUGUKPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzotriazinone core.
Aminosulfonylation: The aminosulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the benzotriazinone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzotriazinone vs. Quinazolinone Derivatives
Compounds with quinazolinone cores, such as 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides, share the acetamide linker but differ in the heterocyclic core. Studies show that quinazolinone derivatives exhibit anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in potency . In contrast, benzotriazinone-containing compounds like the target molecule may prioritize different biological targets due to altered electronic and steric properties.
Benzothieno[2,3-d]pyrimidinone Derivatives
N-[4-(Aminosulfonyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide () replaces the benzotriazinone with a benzothienopyrimidinone core.
Substituent Variations on the Acetamide Nitrogen
Sulfonamide vs. Thiazole Substituents
The target compound’s 4-(aminosulfonyl)benzyl group distinguishes it from analogs like 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (), which features a thiazole ring. Sulfonamides are known for targeting carbonic anhydrase and enhancing aqueous solubility, whereas thiazole-containing compounds may engage in hydrogen bonding or metal coordination .
Trifluoromethoxyphenethyl Substituents
The WHO-listed compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide () incorporates a trifluoromethoxyphenethyl group, introducing lipophilicity and resistance to metabolic oxidation. This contrasts with the target molecule’s polar sulfonamide, suggesting divergent pharmacokinetic profiles.
Anti-inflammatory Activity
Quinazolinone-acetamide hybrids (e.g., ) demonstrate moderate to strong anti-inflammatory effects, whereas benzotriazinone analogs like the target compound lack direct activity reports.
Enzyme Inhibition
Compounds with sulfonamide groups, such as N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide (), are designed for carbonic anhydrase inhibition. The target molecule’s benzotriazinone core may synergize with the sulfonamide to inhibit metalloenzymes or proteases .
Receptor Antagonism
Vasopressin V1b receptor antagonists (e.g., ) utilize acetamide-linked quinazolinones, highlighting the scaffold’s versatility in central nervous system (CNS) targeting. The target compound’s sulfonamide may limit blood-brain barrier penetration, redirecting its use to peripheral targets .
Structural and Functional Data Tables
Research Findings and Implications
- Core Heterocycle Impact: Benzotriazinones offer distinct electronic profiles compared to quinazolinones, influencing target selectivity.
- Substituent Effects : Sulfonamide groups enhance solubility and enzyme targeting, while lipophilic groups (e.g., trifluoromethoxy) improve metabolic stability .
- Synthetic Flexibility : Microwave-assisted and chemoenzymatic methods () enable efficient diversification of acetamide-linked compounds.
Biological Activity
N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically includes:
- Formation of Benzotriazinone : Starting with benzotriazinone derivatives, which are known for their diverse biological activities.
- Sulfonamide Formation : The introduction of the aminosulfonyl group enhances solubility and biological activity.
- Acetamide Linkage : The acetamide moiety is crucial for the biological efficacy of the compound.
The structural characterization of synthesized compounds is often confirmed using techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazinone, including this compound, exhibit significant antimicrobial properties. A study evaluated various compounds against bacterial and fungal strains, revealing:
- Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 40.2 μmol/mL for different derivatives.
- Compounds showed potent activity against pathogens such as Escherichia coli and Candida albicans.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 | 21.4 |
| 4p | 14.7 | 36.7 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes:
- Alpha-glucosidase Inhibition : Several derivatives were tested with IC50 values indicating moderate to good inhibition activity. Notably, compounds with nitro substituents exhibited the strongest inhibition.
| Compound | IC50 (μM) |
|---|---|
| 12e | 32.37 |
| 12f | 37.75 |
Case Studies
A comprehensive study highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Assays : The compound was tested against a panel of pathogens, showing significant inhibition compared to standard antibiotics.
- Antifungal Assays : It demonstrated efficacy against several fungal strains commonly associated with infections.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes like alpha-glucosidase.
- Disruption of Bacterial Cell Wall Synthesis : The benzotriazinone core may interfere with bacterial cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
